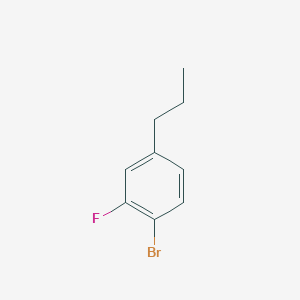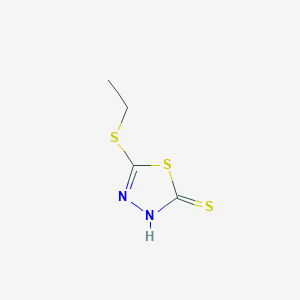![molecular formula C16H9NO2 B184693 chromeno[4,3-b]quinolin-6-one CAS No. 5100-81-2](/img/structure/B184693.png)
chromeno[4,3-b]quinolin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-1Benzopyrano[4,3-b]quinolin-6-one is a heterocyclic compound that combines the structural features of benzopyran and quinoline. This compound is known for its potential biological activities, particularly in the field of medicinal chemistry. The fusion of benzopyran and quinoline moieties in a single molecule imparts unique chemical and biological properties, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 6H-1Benzopyrano[4,3-b]quinolin-6-one involves the reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with various aromatic amines in the presence of silica sulfuric acid . Another method utilizes ultrasound-mediated, catalyst-free conditions to achieve the synthesis . The reaction typically proceeds through a condensation mechanism, forming the desired heterocyclic structure.
Industrial Production Methods
While specific industrial production methods for 6H-1Benzopyrano[4,3-b]quinolin-6-one are not extensively documented, the scalable synthesis often involves optimizing the reaction conditions mentioned above to achieve higher yields and purity. The use of environmentally friendly and cost-effective reagents is also a consideration in industrial settings.
化学反応の分析
Types of Reactions
6H-1Benzopyrano[4,3-b]quinolin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzopyranoquinoline scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzopyranoquinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents.
科学的研究の応用
6H-1
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials and pharmaceuticals.
作用機序
The mechanism by which 6H-1Benzopyrano[4,3-b]quinolin-6-one exerts its effects involves the inhibition of sirtuins, which are a class of proteins involved in cellular regulation . This inhibition leads to changes in mitochondrial membrane potential, inducing apoptosis in cancer cells. The compound also causes chromosomal DNA fragmentation at submicromolar concentrations, further contributing to its cytotoxic effects .
類似化合物との比較
Similar Compounds
6H-Chromeno[4,3-b]quinoline: Another heterocyclic compound with similar structural features but different biological activities.
1-Benzopyrano[3,4-f]quinoline: Known for its bioactive properties, this compound shares the benzopyran and quinoline moieties but differs in the fusion pattern.
Uniqueness
6H-1Benzopyrano[4,3-b]quinolin-6-one is unique due to its specific fusion of benzopyran and quinoline, which imparts distinct chemical reactivity and biological activity. Its ability to selectively target cancer cells and induce apoptosis makes it a promising candidate for further research and development in medicinal chemistry.
特性
CAS番号 |
5100-81-2 |
|---|---|
分子式 |
C16H9NO2 |
分子量 |
247.25 g/mol |
IUPAC名 |
chromeno[4,3-b]quinolin-6-one |
InChI |
InChI=1S/C16H9NO2/c18-16-12-9-10-5-1-3-7-13(10)17-15(12)11-6-2-4-8-14(11)19-16/h1-9H |
InChIキー |
BYLOQNYQAMIHJQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)C4=CC=CC=C4OC3=O |
正規SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)C4=CC=CC=C4OC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B184612.png)










![6-methoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromene](/img/structure/B184636.png)
